![molecular formula C7H13NO B1420273 Octahydrocyclopenta[b]morpholine CAS No. 1018639-83-2](/img/structure/B1420273.png)
Octahydrocyclopenta[b]morpholine
Descripción general
Descripción
Octahydrocyclopenta[b]morpholine is a chemical compound with the empirical formula C7H13NO and a molecular weight of 127.18 . It is used as a reactant in the preparation of novel 4-(substituted amino)-7H-pyrrolo[2,3-d]pyrimidines as LRRK2 inhibitors, which are useful in treating Parkinson’s disease .
Molecular Structure Analysis
The molecular structure of Octahydrocyclopenta[b]morpholine is represented by the SMILES string C1CC2NCCOC2C1 . The InChI code for this compound is 1S/C7H13NO/c1-2-6-7(3-1)9-5-4-8-6/h6-8H,1-5H2 .
Physical And Chemical Properties Analysis
Octahydrocyclopenta[b]morpholine has a molecular weight of 127.19 . The IUPAC name for this compound is octahydrocyclopenta[b][1,4]oxazine . The InChI code is 1S/C7H13NO/c1-2-6-7(3-1)9-5-4-8-6/h6-8H,1-5H2 and the InChI key is FVHPPCBSLJVBQR-UHFFFAOYSA-N .
Aplicaciones Científicas De Investigación
Morpholine and Its Derivatives in Pharmaceutical Research
- Morpholine and its derivatives have significant industrial importance and are used in developing therapeutic agents for a broad range of medical ailments. Their feasible physicochemical properties, low cost, and wide availability make them suitable candidates for synthesizing potent drugs (Kumar, Vulichi, & Kapur, 2016).
Structure-Activity Relationship of Morpholine
- Morpholine is a versatile moiety with a wide range of pharmacological activities. Its ability to enhance potency and modulate pharmacokinetic properties has led to the development of various therapeutic leads (Kumari & Singh, 2020).
Antitumor Activity
- A study on D-21266, a derivative of Hexadecylphosphocholine, demonstrated high in vitro activity against human cancer cell lines and significant antineoplastic potency in a rodent tumor model (Hilgard et al., 1997).
Synthetic Applications
- Research on N-Boc-protected 8-azaspiro[bicyclo[3.2.1]octane-3,2′-morpholin]-5′-ones involved the synthesis of these compounds through the opening of the epoxide ring and subsequent treatments, showcasing its synthetic versatility (Mandzhulo et al., 2016).
Transdermal Drug Delivery
- Ionic liquids, including morpholine derivatives, were studied as enhancers for transdermal drug delivery, showing significant enhancement in permeation levels (Monti et al., 2017).
Morpholine Derivatives in Neurological Diseases
- Morpholine derivatives are considered viable drug candidates for various neurological diseases, as demonstrated by in vitro and in vivo studies using cell and animal models (Prikhodko, Sysoev, & Okovityi, 2020).
Drug Synthesis and Potency
- Research on morpholine derivatives, such as PKI-179, highlighted their efficacy and potential as dual phosphatidylinositol-3-kinase/mammalian target of rapamycin inhibitors (Venkatesan et al., 2010).
Safety And Hazards
Direcciones Futuras
While specific future directions for Octahydrocyclopenta[b]morpholine are not mentioned in the search results, there is ongoing research into the synthesis of morpholines and their carbonyl-containing analogs from 1,2-amino alcohols, aziridines, epoxides, and related compounds . This suggests that there may be future developments in the synthesis and application of Octahydrocyclopenta[b]morpholine and related compounds.
Propiedades
IUPAC Name |
2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b][1,4]oxazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c1-2-6-7(3-1)9-5-4-8-6/h6-8H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVHPPCBSLJVBQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C1)OCCN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Octahydrocyclopenta[b][1,4]oxazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



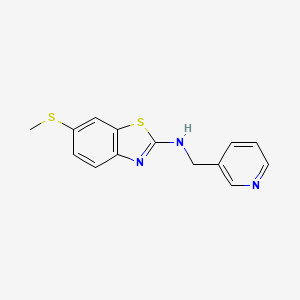
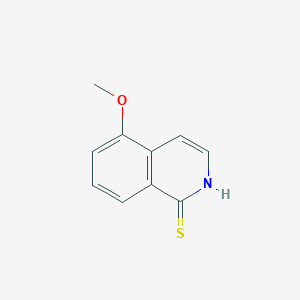
![[2-(4-Chlorophenyl)indolizin-3-yl]methanamine](/img/structure/B1420193.png)
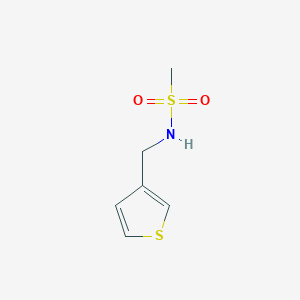
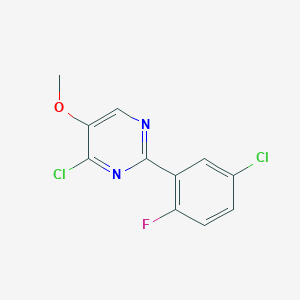
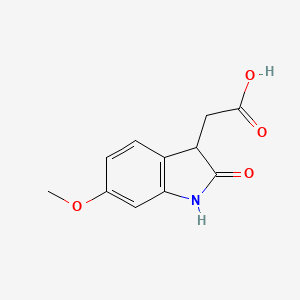
![2-Chloro-N-[1-(4-propylphenyl)ethyl]acetamide](/img/structure/B1420199.png)


![1-[2-Oxo-2-(piperazin-1-yl)ethyl]pyrrolidine-2,5-dione hydrochloride](/img/structure/B1420205.png)
![3-[(3-Chlorobenzyl)thio]-1-propanamine](/img/structure/B1420206.png)

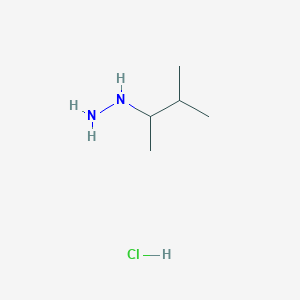
![[2-(Cyclohexylamino)ethyl]dimethylamine dihydrochloride](/img/structure/B1420211.png)